molecular formula C11H8N4 B14672666 3-Methyl-[1,2,4]triazino[5,6-c]quinoline CAS No. 51093-11-9

3-Methyl-[1,2,4]triazino[5,6-c]quinoline

Cat. No.: B14672666
CAS No.: 51093-11-9
M. Wt: 196.21 g/mol
InChI Key: NUFYXGFJQNRDET-UHFFFAOYSA-N
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Description

3-Methyl-[1,2,4]triazino[5,6-c]quinoline is a heterocyclic compound that belongs to the class of triazinoquinolines. This compound is characterized by a fused ring system that includes a triazine ring and a quinoline ring. The presence of nitrogen atoms in the ring structure imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-[1,2,4]triazino[5,6-c]quinoline typically involves the diazotization of ortho-aminonitriles followed by treatment with aqueous sodium nitrite and a mixture of concentrated hydrochloric and glacial acetic acids . This method is efficient and yields the desired compound with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-[1,2,4]triazino[5,6-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under acidic or basic conditions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinolines.

    Substitution: Various substituted quinolines depending on the reagents used.

Scientific Research Applications

3-Methyl-[1,2,4]triazino[5,6-c]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-[1,2,4]triazino[5,6-c]quinoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 1,2,4-Triazino[5,6-b]indoles
  • 1,2,4-Triazino[4,3-a]indoles
  • 1,2,4-Triazino[6,5-b]indoles

Comparison: 3-Methyl-[1,2,4]triazino[5,6-c]quinoline is unique due to its specific ring fusion and the presence of a methyl group at the 3-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other triazinoquinolines .

Properties

CAS No.

51093-11-9

Molecular Formula

C11H8N4

Molecular Weight

196.21 g/mol

IUPAC Name

3-methyl-[1,2,4]triazino[5,6-c]quinoline

InChI

InChI=1S/C11H8N4/c1-7-13-10-6-12-9-5-3-2-4-8(9)11(10)15-14-7/h2-6H,1H3

InChI Key

NUFYXGFJQNRDET-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C3=CC=CC=C3N=C2)N=N1

Origin of Product

United States

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